3-Methoxycatechol

描述

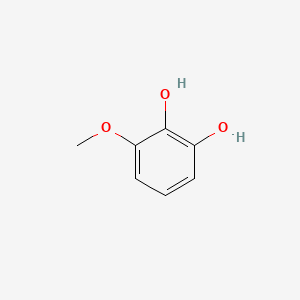

3-甲氧基邻苯二酚,也称为1,2-二羟基-3-甲氧基苯,是一种有机化合物,分子式为C7H8O3。它是一种白色结晶固体,可溶于水和有机溶剂。该化合物是邻苯二酚的衍生物,其中一个羟基被甲氧基取代。 它在有机合成、生物化学和工业应用等各个领域都有应用 .

准备方法

合成路线和反应条件: 3-甲氧基邻苯二酚可以通过多种方法合成。一种常见的方法是在碱,例如碳酸钾存在下,用硫酸二甲酯或碘甲烷对邻苯二酚进行甲基化。 反应通常在回流条件下进行,产物通过重结晶纯化 .

工业生产方法: 在工业环境中,3-甲氧基邻苯二酚通常通过在催化剂存在下,用过氧化氢氧化3-甲氧基苯酚来生产。这种方法效率高,可得到高纯度产品。 反应在受控温度下进行,以确保最佳的转化率 .

化学反应分析

反应类型: 3-甲氧基邻苯二酚会发生多种化学反应,包括:

氧化: 它可以被氧化成醌,醌是有机合成中的重要中间体。

还原: 还原反应可以将其转化回邻苯二酚或其他衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素、酸或碱等试剂可以促进取代反应.

主要形成的产物:

氧化: 醌和其他氧化衍生物。

还原: 邻苯二酚及其衍生物。

4. 科研应用

3-甲氧基邻苯二酚在科学研究中有着广泛的应用:

化学: 它被用作复杂有机分子的合成前体,以及各种化学反应中的试剂。

生物学: 它在酶促反应中充当底物,并用于研究酶动力学和机制。

医学: 研究探讨了其潜在的治疗作用,包括其作为抗氧化剂的作用,以及其在癌症治疗中的潜力。

科学研究应用

Pharmacological Applications

Vasodilatory Effects

Recent studies have demonstrated that 3-methoxycatechol exhibits significant vasodilatory effects. It has been shown to relax vascular smooth muscle through the activation of voltage-gated potassium channels (K V) without affecting coronary circulation. This compound was found to decrease arterial blood pressure in spontaneously hypertensive rats, making it a candidate for developing new antihypertensive agents .

Anticancer Potential

this compound has been explored for its anticancer properties, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). In preliminary screenings, it was identified as a compound that may selectively target hypoxic cells within tumors, which could enhance therapeutic efficacy for PDAC patients . The compound's mechanism of action and toxicity are currently under investigation to better understand its potential as a treatment option.

Biosynthesis and Lignin Valorization

Production of Purpurogallin

this compound serves as a substrate for the biosynthesis of purpurogallin, a compound with known antioxidant and anti-inflammatory properties. A novel method has been developed to convert this compound into purpurogallin using bacterial laccases. This process not only provides insights into lignin valorization but also suggests sustainable pathways for producing valuable natural compounds from lignin-derived chemicals .

Toxicological Studies

Despite its potential benefits, studies have indicated that this compound may possess carcinogenic properties. Research involving rat models showed that while it could inhibit certain types of gastric lesions, it also promoted esophageal carcinogenesis under specific conditions. This duality highlights the need for careful evaluation of its safety profile in therapeutic applications .

Summary of Key Findings

作用机制

3-甲氧基邻苯二酚的作用机制涉及它与各种分子靶标和途径的相互作用。它可以通过清除自由基和减少氧化应激来作为抗氧化剂。在酶促反应中,它充当邻苯二酚-O-甲基转移酶等酶的底物,该酶催化邻苯二酚的甲基化。 这种相互作用在儿茶酚胺和其他生物活性化合物的代谢中至关重要 .

类似化合物:

邻苯二酚: 3-甲氧基邻苯二酚的母体化合物,苯环上有两个羟基。

愈创木酚: 与 3-甲氧基邻苯二酚类似,但甲氧基在相对于羟基的对位。

没食子酸: 苯环上有三个羟基。

比较: 3-甲氧基邻苯二酚由于同时存在羟基和甲氧基,具有独特的化学性质。与邻苯二酚相比,由于甲氧基的电子给体效应,它不容易氧化。 这使得它更稳定,适用于稳定性至关重要的特定应用 .

相似化合物的比较

Catechol: The parent compound of 3-methoxycatechol, with two hydroxyl groups on the benzene ring.

Guaiacol: Similar to this compound but with a methoxy group at the para position relative to the hydroxyl group.

Pyrogallol: Contains three hydroxyl groups on the benzene ring.

Comparison: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. Compared to catechol, it is less prone to oxidation due to the electron-donating effect of the methoxy group. This makes it more stable and suitable for specific applications where stability is crucial .

生物活性

3-Methoxycatechol (3-MOC) is a naturally occurring phenolic compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, based on recent studies.

Chemical Structure and Properties

This compound is a methoxy-substituted catechol derivative with the molecular formula C_8H_10O_3. Its structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological research.

1. Vasodilatory Effects

Recent studies have highlighted the vasodilatory properties of 3-MOC. In experiments involving isolated rat aortic rings, 3-MOC demonstrated significant vasorelaxant effects with an effective concentration (EC50) ranging from approximately 10 to 24 μM. It was found to relax vascular smooth muscle without affecting heart rate, indicating its potential as an antihypertensive agent. The mechanism of action involves the activation of voltage-gated potassium channels (K_V), which was supported by docking studies with the K_V7.4 channel .

2. GPR35 Agonism

This compound has been identified as an agonist for the GPR35 receptor, which is involved in various physiological processes. In comparative studies, it exhibited agonistic activity with an EC50 of 147 ± 15 μM, suggesting a moderate potency among catecholic compounds. The efficacy of 3-MOC in activating GPR35 was comparable to other catecholics but showed distinct inhibition profiles when subjected to antagonistic treatments .

3. Antiviral Properties

Research has also explored the antiviral potential of 3-MOC. In vitro studies indicated that it possesses antiviral activity against certain viruses, although the specific mechanisms remain under investigation. The compound's ability to interfere with viral replication pathways could be attributed to its phenolic structure, which is known to interact with viral proteins .

The biological activities of 3-MOC can be attributed to several mechanisms:

- Vasodilation : Activation of K_V channels leads to hyperpolarization and relaxation of vascular smooth muscle cells.

- GPR35 Activation : Modulates intracellular signaling pathways that influence inflammation and pain perception.

- Antiviral Activity : Potentially disrupts viral entry or replication through interactions with viral components.

Case Study: Vasodilatory Mechanism

A study conducted on spontaneously hypertensive rats demonstrated that administration of 3-MOC resulted in decreased arterial blood pressure without altering heart rate. This effect was potentiated by cAMP and cGMP pathways, further confirming its role as a vasodilator .

Comparative Study: GPR35 Agonists

In a comparative analysis of catecholic compounds, 3-MOC was shown to have lower potency than pyrogallol but similar efficacy in activating GPR35. The findings suggest that while 3-MOC may not be the most potent agonist, its effects are significant enough to warrant further investigation for therapeutic applications .

Data Summary

属性

IUPAC Name |

3-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYUENQFPVNPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020826 | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-00-9 | |

| Record name | 3-Methoxycatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methoxycatechol?

A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, infrared (FTIR) spectroscopy can be used to identify the presence of specific functional groups in this compound, such as hydroxyl (-OH) and methoxy (-OCH3) groups. []

Q3: How is this compound generated in the context of lignin degradation?

A3: this compound can be produced through the cleavage of the C-O bond in 2,6-dimethoxyphenol, a lignin model compound, catalyzed by vanadium metal in water. This process represents a promising approach for the hydrogenolysis of lignin into valuable chemicals without requiring external hydrogen or organic solvents. []

Q4: Can bacterial enzymes be utilized for the conversion of this compound to other valuable compounds?

A4: Yes, bacterial enzymes like P450 GcoAB and laccase CueO can be used to convert lignin-derived this compound to purpurogallin, a natural product with various applications. []

Q5: Can this compound be used as a building block for the synthesis of more complex molecules?

A6: Yes, this compound can serve as a starting material in organic synthesis. For instance, it can be electrochemically oxidized in the presence of barbituric acid derivatives to synthesize novel dispiropyrimidine derivatives. These reactions proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway involving Michael addition reactions. []

Q6: How do structural modifications of catechol derivatives, like the introduction of a methoxy group in this compound, influence their antiviral activity?

A7: Studies on catechol derivatives' antiviral activity against the encephalomycarditis virus (EMCV) showed that the position and type of substituent on the aromatic ring significantly affect their potency. This compound, along with other catechol derivatives, exhibited strong antiviral activity. The study highlighted that methyl and ethyl substitutions at the para position relative to a hydroxyl group enhanced antiviral activity compared to catechol itself. []

Q7: How does the structure of this compound and its derivatives affect their ability to inhibit single-stranded DNA-binding protein (SSB)?

A8: Research investigating the inhibitory effects of Nepenthes miranda extracts on Klebsiella pneumoniae SSB (KpSSB) found that the stem extract, rich in this compound among other compounds, exhibited significant anti-KpSSB activity. Molecular docking analysis revealed that this compound, catechol, and pyrogallol demonstrate binding affinity to KpSSB, suggesting a potential inhibitory effect. []

Q8: How does the adsorption of this compound onto activated carbon cloth (ACC) compare to other catechol derivatives?

A9: Studies on the removal of pollutants from aqueous solutions revealed that ACC effectively adsorbs this compound along with other catechol derivatives. The adsorption kinetics followed a pseudo-second-order model, indicating a high efficiency of ACC for removing these phenolic compounds. []

Q9: How do electron-donating or electron-withdrawing substituents on catecholate-type ligands influence their interaction with anatase nanoparticles?

A10: Research on the surface modification of titanium dioxide (TiO2) nanoparticles with catecholate-type ligands, including this compound, revealed that the presence of electron-donating or electron-withdrawing substituents affects the stability and optical properties of the resulting complexes. The formation of inner-sphere charge-transfer (CT) complexes leads to a red shift in the semiconductor absorption and a reduction in the effective band gap. []

Q10: How do molecular dynamics (MD) simulations contribute to understanding the promiscuous activity of the F169A mutant of cytochrome P450GcoA towards syringol and this compound?

A11: MD simulations, combined with hybrid QM/MM calculations, helped elucidate the mechanism behind the increased activity of the F169A mutant of P450GcoA towards syringol while maintaining activity towards guaiacol. The mutation disrupts an aromatic dyad (F169 and F395), increasing water access to the active site, which is beneficial for the native activity on G-lignin. The mutation also creates space for a conformational rearrangement in this compound, facilitating the second step of O-demethylation. []

Q11: Have computational methods been employed to study the interaction of this compound with other proteins or enzymes?

A11: While the provided research doesn't detail specific computational studies on this compound with other proteins, techniques like molecular docking can be utilized to predict binding affinities and explore potential interactions with various targets.

Q12: What analytical techniques are used to identify and quantify this compound in complex mixtures?

A13: Several analytical techniques can be employed to identify and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze dry distillates and identify volatile compounds, including this compound, in complex mixtures like those obtained from Acacia seyal. []

Q13: How are matrix effects addressed during the analysis of this compound in environmental samples using HPLC/ESI-ToF-MS?

A14: Matrix effects can significantly impact the quantification of organic compounds, including this compound, in atmospheric aerosols. Studies using high-performance liquid chromatography coupled to electrospray ionization time-of-flight mass spectrometry (HPLC/ESI-ToF-MS) for the analysis of organic aerosols highlight the importance of evaluating and correcting for matrix effects to ensure accurate quantification. []

Q14: What are the environmental implications of this compound and related catechol derivatives present in atmospheric aerosols?

A15: Catechol derivatives, including this compound, can be found in atmospheric aerosols generated from sources like wildfires and combustion processes. These compounds can undergo reactions with atmospheric oxidants like ozone (O3), hydroxyl radicals (HO•), and nitrate radicals (NO3). [, ]

Q15: How does the oxidation of this compound at the air-water interface contribute to the formation of secondary organic aerosols?

A16: The oxidation of this compound by O3 at the air-water interface can lead to the formation of secondary organic aerosols (SOA). These reactions involve the formation of semiquinone radicals and can result in the production of polyphenols, hydroxylated quinones, and low-molecular-weight carboxylic acids, all contributing to SOA formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。